molecular formula C26H24N2O2 B2666699 N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide CAS No. 852368-42-4

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Cat. No. B2666699
CAS RN: 852368-42-4
M. Wt: 396.49
InChI Key: IMQFBGQCNMJRGG-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, also known as BIM-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biological activities.

Scientific Research Applications

Anti-Inflammatory Properties

The parent compound, naproxen , is a well-known nonsteroidal anti-inflammatory drug (NSAID). It is commonly used to alleviate pain, treat menstrual cramps, and manage inflammatory conditions like rheumatoid arthritis. Naproxen works by competitively inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Interestingly, ongoing trials suggest that naproxen might have broad-spectrum antiviral activity, which could be beneficial in reducing severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior

Tryptamine: , a natural derivative of tryptophan, plays a fundamental role in the human body. It shares structural features with neuromodulators and psychedelic compounds like serotonin, melatonin, and psilocybin. Tryptamine derivatives are involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior . Combining tryptamine with naproxen in this hybrid molecule opens up intriguing possibilities for modulating neural pathways.

Biochemical Studies

Detailed studies on the binding affinity of this hybrid compound to COX enzymes, serotonin receptors, and other relevant targets would enhance our understanding of its mechanism of action.

properties

IUPAC Name

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-19-24(22-14-8-9-15-23(22)27-19)25(29)26(30)28(18-21-12-6-3-7-13-21)17-16-20-10-4-2-5-11-20/h2-15,27H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFBGQCNMJRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

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